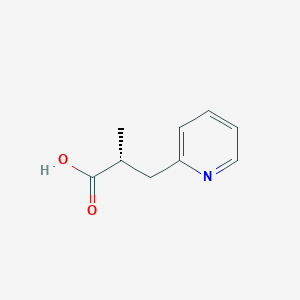

(2R)-2-Methyl-3-pyridin-2-ylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYFVBMEOCFXNA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Methyl 3 Pyridin 2 Ylpropanoic Acid

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, in this case, the (R)-isomer, by employing chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing (2R)-2-Methyl-3-pyridin-2-ylpropanoic acid, this could involve the asymmetric hydrogenation of a corresponding unsaturated precursor or an asymmetric Michael addition to an appropriate acceptor. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.

Table 1: Asymmetric Catalysis Approaches

| Catalyst Type | Precursor Molecule | Key Reaction | Potential Outcome |

|---|---|---|---|

| Chiral Rhodium-phosphine complex | 2-Methyl-3-(pyridin-2-yl)acrylic acid | Asymmetric Hydrogenation | High enantiomeric excess of the (R)-isomer |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a propanoic acid derivative. The resulting chiral imide can then be alkylated with a 2-(halomethyl)pyridine. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary affords the desired (R)-enantiomer of the carboxylic acid.

Table 2: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Starting Material | Key Reaction Steps | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | 1. Acylation of the auxiliary2. Diastereoselective enolate formation3. Alkylation with 2-(bromomethyl)pyridine4. Hydrolytic cleavage of the auxiliary | Typically >95% |

Note: The data in this table is illustrative of the general effectiveness of these chiral auxiliaries and may not represent specific results for the synthesis of the target compound due to a lack of publicly available experimental data.

Biocatalytic Transformations for Stereocontrol

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Enzymes, being inherently chiral, can exhibit exquisite enantioselectivity. For the preparation of this compound, a biocatalytic kinetic resolution of a racemic ester of 2-methyl-3-pyridin-2-ylpropanoic acid is a viable strategy.

In a kinetic resolution, an enzyme, typically a lipase, selectively catalyzes the hydrolysis of one enantiomer of the racemic ester at a much faster rate than the other. This results in a mixture of the unreacted ester, enriched in one enantiomer, and the hydrolyzed carboxylic acid, enriched in the other. By carefully choosing the enzyme and reaction conditions, high enantiomeric excess of the desired (R)-acid can be achieved.

Table 3: Biocatalytic Resolution

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (e.e.) of (R)-acid |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic methyl 2-methyl-3-pyridin-2-ylpropanoate | Enantioselective hydrolysis | Can exceed 98% |

Note: The enantiomeric excess values are based on typical results for lipase-catalyzed resolutions of similar substrates and may vary for the specific target molecule.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. While not a direct method for obtaining a single enantiomer from an achiral starting material, it is a crucial step in many asymmetric syntheses, including those employing chiral auxiliaries as described above. The pre-existing stereocenter in the chiral auxiliary directs the formation of the new stereocenter, resulting in a diastereomerically enriched product.

Racemic Synthesis Followed by Chiral Resolution

A common and industrially practiced method for obtaining enantiomerically pure compounds is to first synthesize the compound as a racemic mixture (an equal mixture of both enantiomers) and then separate the enantiomers in a subsequent step known as chiral resolution.

Diastereomeric Salt Formation

One of the most widely used methods for chiral resolution is the formation of diastereomeric salts. nih.gov This technique takes advantage of the fact that diastereomers have different physical properties, including solubility. nih.gov To resolve racemic 2-methyl-3-pyridin-2-ylpropanoic acid, a chiral resolving agent, which is an enantiomerically pure acid or base, is added to the racemic mixture. The acidic carboxylic acid will react with a chiral base to form a pair of diastereomeric salts.

For example, a chiral amine such as (R)-(+)-α-phenylethylamine can be used as the resolving agent. The reaction of the racemic acid with this chiral amine will produce two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. Due to their different three-dimensional structures, these diastereomeric salts will have different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. The precipitated salt is then isolated, and the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically pure this compound.

Table 4: Chiral Resolution via Diastereomeric Salt Formation

| Resolving Agent | Racemic Compound | Solvent | Outcome |

|---|---|---|---|

| (R)-(+)-α-Phenylethylamine | 2-Methyl-3-pyridin-2-ylpropanoic acid | Ethanol/Water | Preferential crystallization of the [(R)-acid · (R)-amine] salt |

| (-)-Ephedrine | 2-Methyl-3-pyridin-2-ylpropanoic acid | Acetone | Potential for selective precipitation of one diastereomeric salt |

Note: The selection of the resolving agent and solvent system is critical for successful resolution and often requires empirical optimization. The outcomes presented are based on established principles of diastereomeric salt resolution.

Chromatographic Enantioseparation Techniques

The separation of enantiomers from a racemic mixture of 2-Methyl-3-pyridin-2-ylpropanoic acid is a crucial step in obtaining the desired (2R)-enantiomer. Chromatographic techniques are powerful tools for achieving this separation, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. While specific studies on the enantioseparation of this compound are not extensively documented, methodologies applied to structurally similar 2-arylpropanoic acids provide a strong basis for effective separation strategies.

High-performance liquid chromatography (HPLC) with chiral stationary phases is a widely used method for the analytical and preparative separation of profen enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a variety of racemic compounds, including 2-arylpropanoic acids. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. Similar to HPLC, SFC utilizes chiral stationary phases to achieve enantiomeric resolution.

Another effective technique is countercurrent chromatography (CCC), which has been successfully employed for the enantioseparation of 2-(methylphenyl)propanoic acids using hydroxypropyl-β-cyclodextrin as a chiral selector in the aqueous mobile phase. This technique avoids the use of solid stationary phases, minimizing sample loss and degradation.

The selection of the appropriate chromatographic method and conditions is critical for achieving optimal separation. Factors such as the choice of chiral stationary phase, mobile phase composition, temperature, and flow rate all play a significant role in the resolution of the enantiomers.

Table 1: Potential Chromatographic Techniques for Enantioseparation of 2-Methyl-3-pyridin-2-ylpropanoic Acid

| Chromatographic Technique | Chiral Selector/Stationary Phase | Mobile Phase System (Example) | Principle of Separation |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol with acidic/basic additives | Differential formation of transient diastereomeric complexes |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Supercritical CO2 with co-solvents (e.g., methanol, ethanol) | Differential partitioning and interaction with the CSP |

| Countercurrent Chromatography (CCC) | Hydroxypropyl-β-cyclodextrin (chiral mobile phase additive) | n-Hexane/Ethyl acetate/Aqueous buffer | Differential partitioning between two immiscible liquid phases |

Sustainable and Green Chemistry Principles in Synthesis

Solvent-Free and Aqueous Medium Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by reducing pollution and simplifying product purification. Several studies have demonstrated the successful synthesis of pyridine (B92270) derivatives under solvent-free conditions, often facilitated by microwave irradiation to accelerate reaction rates. For instance, the Hantzsch pyridine synthesis has been effectively carried out in the absence of a solvent.

Reactions in aqueous media are another cornerstone of green chemistry, as water is a non-toxic, non-flammable, and readily available solvent. The synthesis of pyridine carboxylic acids and their derivatives has been reported in aqueous systems, sometimes utilizing catalysts that are active and stable in water. The development of water-soluble catalysts and reagents is an active area of research aimed at expanding the scope of aqueous-phase organic synthesis.

Table 2: Green Chemistry Approaches in Pyridine Derivative Synthesis

| Approach | Reaction Type (Example) | Conditions | Advantages |

| Solvent-Free Synthesis | Hantzsch pyridine synthesis | Microwave irradiation, solid-state | Reduced solvent waste, faster reaction times, easier purification |

| Aqueous Medium Reactions | Synthesis of pyridine dicarboxylic acids | Water as solvent, potentially with a water-tolerant catalyst | Environmentally benign, non-flammable, readily available solvent |

Catalyst Design for Eco-Friendly Processes

The design and use of efficient and recyclable catalysts are central to green synthetic methodologies. For the synthesis of pyridine derivatives, a variety of eco-friendly catalysts have been explored. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Wells-Dawson heteropolyacids have been employed as recyclable catalysts for the synthesis of functionalized pyridines under solvent-free conditions.

Biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally friendly approach to chemical synthesis. While specific applications to this compound are not widely reported, the potential for enzymatic resolutions or asymmetric synthesis of related compounds is an area of growing interest. For example, lipases have been used for the kinetic resolution of racemic 2-arylpropanoic acid esters through enantioselective hydrolysis.

Furthermore, the use of organocatalysts, which are small organic molecules, can avoid the use of potentially toxic and expensive metal-based catalysts. Pyridine-2-carboxylic acid itself has been shown to be an effective organocatalyst for certain multi-component reactions in green solvents like ethanol. The development of chiral organocatalysts for the asymmetric synthesis of 2-substituted propanoic acids is a promising avenue for the direct production of the desired enantiomer of 2-Methyl-3-pyridin-2-ylpropanoic acid, thereby avoiding the need for subsequent enantioseparation.

Chemical Reactivity and Derivatization of 2r 2 Methyl 3 Pyridin 2 Ylpropanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications. Standard organic synthesis protocols can be employed to convert the carboxylic acid into esters, amides, and other derivatives.

Esterification: The synthesis of esters from (2R)-2-Methyl-3-pyridin-2-ylpropanoic acid can be achieved through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Amidation: Amide derivatives can be synthesized through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to form the corresponding amide. A one-pot synthesis of amides from carboxylic acids can also be achieved using reagents like 2-pyridinesulfonyl fluoride (B91410) under mild conditions. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2R)-2-methyl-3-(pyridin-2-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

A summary of these functional group interconversions is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | Alcohol (R'-OH), H₂SO₄, Reflux | (2R)-Alkyl 2-methyl-3-(pyridin-2-yl)propanoate |

| This compound | Amine (R'R''NH), DCC | (2R)-N,N-Dialkyl-2-methyl-3-(pyridin-2-yl)propanamide |

| This compound | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) | (2R)-N,N-Dialkyl-2-methyl-3-(pyridin-2-yl)propanamide |

| This compound | LiAlH₄, Anhydrous Ether | (2R)-2-Methyl-3-(pyridin-2-yl)propan-1-ol |

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows for reactions with electrophiles, leading to the formation of N-oxides and pyridinium (B92312) salts.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties and reactivity of the pyridine ring, often facilitating subsequent substitution reactions. The rate of N-oxidation can be influenced by the steric hindrance of substituents at the 2-position of the pyridine ring.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the pyridine ring, which significantly alters its chemical and physical properties. The N-alkylation of pyridines can also be achieved with lithium, magnesium, and zinc alkyl reagents. labinsights.nl These reactions may proceed via a single electron-transfer mechanism. labinsights.nl

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂O₂ or m-CPBA | (2R)-2-Methyl-3-(1-oxido-pyridin-1-ium-2-yl)propanoic acid |

| This compound | Alkyl halide (R'-X) | 1-Alkyl-2-((R)-2-carboxy-propyl)pyridin-1-ium halide |

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although its reactivity is different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. Electrophilic substitution, when it occurs, is directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions leads to a destabilized cationic intermediate with a positive charge on the nitrogen atom. The presence of the alkyl substituent at the 2-position further influences the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. For this compound, the existing substituent is at the 2-position, which is already a site of potential nucleophilic attack. However, a leaving group, such as a halogen, would typically need to be present on the ring for a nucleophilic aromatic substitution to occur.

Synthesis of Analogs and Precursors for Advanced Materials or Molecular Probes

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with specific functions.

Analogs with Biological Activity: The pyridine and propanoic acid motifs are present in many bioactive molecules. nih.govnih.gov For example, nitropyridine derivatives are used in the synthesis of inhibitors for enzymes like Janus kinase 2 (JAK2). nih.gov By modifying the carboxylic acid, the pyridine ring, or by introducing other functional groups, a library of analogs can be generated for screening for various biological activities.

Molecular Probes: Pyridine-based fluorophores are known and can be used as optical sensors. mdpi.com It is conceivable that this compound could be derivatized with fluorescent moieties to create chiral fluorescent probes. nih.gov Such probes could be used in bioimaging or as sensors for specific analytes. The synthesis of these probes would involve coupling a fluorophore to either the carboxylic acid or the pyridine ring of the parent molecule.

Advanced Materials: The pyridine moiety can act as a ligand for metal ions, suggesting that derivatives of this compound could be used to create coordination polymers or metal-organic frameworks (MOFs). The chiral nature of the molecule could impart interesting properties to these materials, such as enantioselective catalysis or separation capabilities.

Insufficient Published Research Hinders a Detailed Review of this compound's Applications

The intended focus of the analysis was to explore the compound's role in four distinct areas: the synthesis of complex natural products, the design of chiral ligands and organocatalysts, the construction of bioactive molecular scaffolds for chemical biology, and the development of non-canonical amino acid derivatives. However, targeted searches for peer-reviewed studies, patents, and scholarly articles that specifically document the use of this compound in these contexts did not yield sufficient data.

General concepts in organic synthesis support the potential of this molecule as a valuable chiral precursor. Chiral building blocks are fundamental in modern chemistry for creating enantiomerically pure compounds, which is crucial in fields like pharmacology and materials science. The presence of a stereocenter, a carboxylic acid, and a pyridine ring in this compound suggests its theoretical utility. The pyridine moiety can act as a ligand for metal catalysts or as a key structural element in bioactive molecules, while the chiral carboxylic acid portion provides a handle for building molecular complexity.

Despite this theoretical potential, the absence of concrete examples in published literature prevents a thorough and scientifically accurate discussion on its practical applications in the specified areas. Information on analogous compounds, such as those with different substitution patterns on the pyridine ring or related structural motifs, is available but falls outside the strict scope of this subject. Without specific research findings, any attempt to detail its role in natural product synthesis, catalysis, chemical biology, or as a non-canonical amino acid derivative would be speculative.

Further research and publication in the field are required to fully elucidate the practical applications and synthetic value of this compound.

Molecular Interactions and Mechanistic Insights Excluding Clinical Outcomes and Safety Profiles

Investigation of Ligand-Target Binding Mechanisms (In Vitro)

In vitro binding studies are fundamental in elucidating the mechanism of action for compounds like (2R)-2-Methyl-3-pyridin-2-ylpropanoic acid. These studies typically involve kinetic and equilibrium binding assays to characterize the interaction between the ligand and its biological target.

Kinetic Binding Studies: These assays are designed to determine the rate at which the compound associates with its target (the "on-rate") and the rate at which it dissociates (the "off-rate"). This is often achieved by incubating the test compound and a reference compound with the target molecule at various time points. For instance, in a typical setup, two or three concentrations of an adsorbate are prepared, corresponding to the lowest and highest concentrations used in subsequent equilibrium studies. The mixture is then incubated for several different time periods to establish when maximum binding occurs.

Equilibrium Binding Studies: Considered a pivotal component of in vitro binding analysis, these studies evaluate the binding affinity (k₁) and capacity (k₂) constants. The methodology involves incubating the test compound with at least eight different concentrations of the adsorbate under conditions of constant time. By measuring the concentration of the unbound adsorbate, researchers can use models like the Langmuir equation to determine the binding constants. The selection of appropriate and physiologically relevant pH for the media is crucial, as it can significantly influence the binding capacity and the detection of differences between test and reference products.

While specific in vitro binding data for this compound is not extensively published, the principles of these studies form the basis for understanding its potential interactions with biological targets.

Enzymatic Recognition and Inhibition Studies (Molecular Level)

The structural features of this compound, namely its pyridine (B92270) ring and carboxylic acid group, suggest its potential as an enzyme inhibitor. Pyridine carboxylic acid derivatives are known to exhibit a broad spectrum of biological activities, often linked to their ability to interact with enzymes.

The pyridine ring, being aromatic and electron-deficient, can participate in π-π stacking and hydrogen bonding interactions with residues in an enzyme's active site, thereby enhancing binding affinity. The carboxylic acid group adds polarity and can coordinate with metal ions that are often present as cofactors in enzymatic active sites. This coordination can be a key mechanism of enzyme inhibition.

For related compounds, such as methyl 3-oxo-3-(pyridin-2-yl)propanoate, the mechanism of action is understood to involve interaction with specific molecular targets and pathways. These compounds can act as substrates for enzymes, leading to the formation of various metabolites that can then participate in and modulate different biochemical pathways.

Structure-Activity Relationship (SAR) Elucidation for Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of 2-aryl-2-(pyridin-2-yl)acetamides, which share structural similarities with the compound of interest, SAR trends have shown that the highest activity often resides in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents.

Influence of Stereochemistry on Molecular Recognition

The stereochemistry of a molecule is a critical determinant of its biological activity. The "(2R)" designation in this compound indicates a specific three-dimensional arrangement of its atoms. This specific chirality dictates how the molecule fits into the binding pocket of its biological target. A change in stereochemistry, for example to the (S)-enantiomer, could result in a significant loss of activity due to a less optimal fit with the target, potentially leading to steric hindrance or the loss of key binding interactions. While direct comparative studies on the enantiomers of 2-Methyl-3-pyridin-2-ylpropanoic acid are not widely available, the principles of stereospecificity are well-established in medicinal chemistry.

Role of Pyridine Moiety in Binding Interactions

The pyridine moiety is a common feature in many pharmacologically active compounds and plays a significant role in binding interactions. Its nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding site. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The ease of substitution at various positions on the pyridine ring provides structural flexibility, allowing for the fine-tuning of a compound's activity and selectivity.

Pharmacophore Modeling and In Silico Drug Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. For acidic inhibitors, a typical pharmacophore model might include features such as an aromatic ring, a negatively ionizable group (like a carboxylic acid), and several hydrophobic features.

A ligand-based pharmacophore model can be developed using the structural information of known active compounds. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors. For example, a pharmacophore model for acidic microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors was successfully developed and consisted of one aromatic ring, one negatively ionizable group, and four hydrophobic features. This demonstrates the utility of such models in drug discovery.

Advanced Characterization and Analytical Methodologies in Research

Chiral Purity and Enantiomeric Excess Determination Techniques

The determination of enantiomeric excess (e.e.) is paramount in the analysis of chiral molecules, as the biological activity and physical properties of enantiomers can differ significantly. For (2R)-2-Methyl-3-pyridin-2-ylpropanoic acid, several sophisticated techniques are utilized to quantify the presence of its (S)-enantiomer impurity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers of this compound with a chiral stationary phase (CSP). The selection of the appropriate CSP is crucial and is often based on the functional groups present in the analyte. For a carboxylic acid with a pyridine (B92270) moiety, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) or anion-exchange type CSPs are often effective. chiraltech.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different association constants, leading to different retention times on the chromatographic column. By using a suitable mobile phase, typically a mixture of an organic solvent like ethanol or isopropanol with a small percentage of an acidic or basic modifier to control the ionization state of the analyte and the stationary phase, baseline separation of the (R)- and (S)-enantiomers can be achieved. nih.gov The enantiomeric excess is then determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total Area (%) |

|---|---|---|---|

| (R)-2-Methyl-3-pyridin-2-ylpropanoic acid | 12.5 | 995000 | 99.5 |

| (S)-2-Methyl-3-pyridin-2-ylpropanoic acid | 14.2 | 5000 | 0.5 |

Enantiomeric Excess (e.e.) = [(99.5 - 0.5) / (99.5 + 0.5)] x 100% = 99.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral auxiliary agents. These agents interact with the enantiomers of this compound to induce chemical shift non-equivalence for corresponding protons, which are otherwise indistinguishable in a standard NMR spectrum.

Chiral Solvating Agents (CSAs): These agents, such as BINOL-based amino alcohols or derivatives of mandelic acid, form transient diastereomeric complexes with the enantiomers through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govosdd.net This results in a differential shielding or deshielding of the protons in the two enantiomers, leading to the splitting of NMR signals. The relative integration of these separated signals allows for the calculation of the enantiomeric excess. nih.govacs.org

Chiral Derivatizing Agents (CDAs): In this approach, the carboxylic acid functional group of this compound is covalently reacted with a chiral derivatizing agent, such as a chiral alcohol or amine, to form a pair of diastereomers. These diastereomers have distinct physical properties and, consequently, will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.

| Enantiomer | Chemical Shift (δ, ppm) | Integral Value |

|---|---|---|

| (R)-enantiomer | 1.25 | 99.5 |

| (S)-enantiomer | 1.28 | 0.5 |

The difference in chemical shift (Δδ) allows for the quantification of each enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgsmoldyn.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers. Each enantiomer of 2-Methyl-3-pyridin-2-ylpropanoic acid will produce a CD spectrum that is a mirror image of the other.

The CD spectrum is characterized by positive or negative peaks at specific wavelengths, known as Cotton effects. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown purity to that of an enantiomerically pure standard, the enantiomeric excess can be determined. This method is particularly useful for rapid screening and for compounds that possess a suitable chromophore, such as the pyridine ring in the target molecule, which absorbs in the UV-visible region.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of Pure (R)-enantiomer | Molar Ellipticity [θ] of Sample |

|---|---|---|

| 265 | +5000 | +4950 |

Enantiomeric Excess (e.e.) = ([θ]sample / [θ]pure) x 100% = (4950 / 5000) x 100% = 99.0%

Spectroscopic Investigations for Structural Elucidation (Beyond Basic ID)

Beyond confirming the identity and purity of this compound, advanced spectroscopic techniques provide deeper insights into its conformational behavior and the nature of its chemical bonds.

Advanced NMR Techniques for Conformational Analysis

The flexibility of the propanoic acid chain allows for the existence of multiple rotational isomers, or conformers, in solution. Advanced NMR techniques, such as the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the preferred conformation of this compound. nih.govnih.gov

By measuring the coupling constants between the protons on the C2 and C3 carbons, information about the dihedral angle between these protons can be obtained through the Karplus equation. This allows for the determination of the relative populations of the different staggered conformations (gauche and anti). NOE experiments can provide information about through-space proximity of protons, further aiding in the elucidation of the molecule's three-dimensional structure in solution.

| Coupling Protons | Observed Coupling Constant (³JHH, Hz) | Inferred Predominant Conformer |

|---|---|---|

| H(C2) - Hₐ(C3) | 8.5 | Gauche |

| H(C2) - Hₑ(C3) | 4.2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are based on the absorption or scattering of light by molecular vibrations.

The IR spectrum will show characteristic absorption bands for the carboxylic acid group, such as a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching and bending vibrations. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | IR |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | IR, Raman |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 | IR, Raman |

| Alkyl (C-H) | Stretching | 2850-3000 | IR, Raman |

Mass Spectrometry for Pathway Elucidation and Metabolite Identification (Research Context)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique in the research-focused investigation of metabolic pathways for novel compounds such as this compound. In a research setting, LC-MS offers the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices, even at very low concentrations. The elucidation of metabolic pathways is critical for understanding the biotransformation and fate of a compound within a biological system.

High-resolution mass spectrometry (HRMS) is instrumental in this process, providing highly accurate mass measurements that facilitate the determination of elemental compositions for both the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these molecules. The resulting fragmentation patterns are akin to a molecular fingerprint, offering structural insights that are crucial for metabolite identification. By comparing the fragmentation patterns of potential metabolites to that of the parent compound, researchers can pinpoint the sites of metabolic modification.

In the context of this compound, mass spectrometry would be employed to explore a range of potential metabolic transformations. These could include hydroxylation of the pyridine ring, oxidation of the methyl group, or conjugation reactions (e.g., glucuronidation or sulfation) of the carboxylic acid moiety. Each of these modifications would result in a predictable mass shift from the parent compound, which can be monitored using mass spectrometry.

For instance, the addition of an oxygen atom during hydroxylation would increase the mass of the parent molecule by approximately 16 Da. The location of this hydroxylation could then be inferred from the MS/MS fragmentation pattern. Fragmentation of the parent ion of this compound would be expected to yield characteristic ions corresponding to the pyridinylmethyl moiety and fragments resulting from the loss of the carboxyl group. Changes in the masses of these fragments in the spectra of metabolites can help to localize the metabolic modification.

The general approach to pathway elucidation using mass spectrometry involves incubating the compound of interest in a biological system (e.g., liver microsomes, hepatocytes, or in vivo animal models) and then analyzing samples at various time points. By identifying the metabolites formed and tracking their appearance and disappearance over time, a comprehensive picture of the metabolic pathway can be constructed.

Below are hypothetical data tables illustrating the kind of information that would be generated in a mass spectrometry-based research study of this compound metabolism.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Predicted m/z [M+H]⁺ |

| This compound | C₉H₁₁NO₂ | 165.07898 | 166.08629 |

| Hydroxylated Metabolite | C₉H₁₁NO₃ | 181.07389 | 182.08120 |

| Carboxylic Acid Glucuronide | C₁₅H₁₉NO₈ | 341.11107 | 342.11838 |

| N-Oxide Metabolite | C₉H₁₁NO₃ | 181.07389 | 182.08120 |

Table 2: Expected MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structure/Loss |

| 166.08629 | 122.06004 | [M+H - COOH]⁺ |

| 166.08629 | 93.05495 | [C₅H₄NCH₂]⁺ (Pyridinylmethyl cation) |

| 166.08629 | 78.04980 | [C₅H₄N]⁺ (Pyridine) |

It is important to note that the data presented in these tables are predictive and would require experimental verification in a research laboratory setting. The actual observed masses and fragmentation patterns may vary depending on the specific instrumentation and experimental conditions used. The identification of metabolites would ultimately require comparison with authentic chemical standards when possible.

Computational Chemistry and Theoretical Studies of 2r 2 Methyl 3 Pyridin 2 Ylpropanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of a molecule. For (2R)-2-Methyl-3-pyridin-2-ylpropanoic acid, DFT studies would typically be employed to calculate a variety of molecular properties. These include the optimization of the molecular geometry to determine the most stable three-dimensional structure, including key bond lengths and angles.

Furthermore, these calculations would yield insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Maps of the electrostatic potential could also be generated to predict sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for understanding its reaction mechanisms. While DFT has been used to study related pyridine (B92270) and propanoic acid derivatives, specific published data for the title compound is not available. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could provide a detailed understanding of its conformational landscape, revealing the different shapes the molecule can adopt in solution and their relative energies. This is crucial for understanding how it might interact with biological targets.

If this compound were being investigated as a potential drug, MD simulations would be invaluable for studying its binding dynamics to a target protein. Researchers could analyze the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy. Such studies are common for classes of compounds like pyridin-2-one derivatives when investigating their potential as enzyme inhibitors. mdpi.com However, specific MD simulation studies focused on this compound have not been identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with measured biological activity would be required.

Various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a mathematical model that predicts the activity based on these descriptors. Such a model would be instrumental in guiding the design of new, more potent analogs by predicting their activity before synthesis. While QSAR studies have been performed on various classes of pyridine-containing compounds to guide drug design, a specific model involving this compound as a lead compound is not documented in the available literature. mdpi.comfrontiersin.org

Mechanistic Computational Studies of Key Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying the pathways of its synthesis or its metabolic degradation. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate.

This type of analysis helps in understanding the feasibility of a reaction, identifying rate-limiting steps, and explaining the observed stereoselectivity or regioselectivity. For instance, DFT calculations can be used to explore plausible reaction mechanisms for the formation of similar propanoic acid derivatives. researchgate.net However, specific computational studies detailing the reaction mechanisms involving this compound are not currently available in the scientific literature.

Future Research Directions and Translational Opportunities Excluding Clinical Development

Exploration of Novel Bioconjugation Strategies

The presence of both a carboxylic acid and a pyridine (B92270) ring in (2R)-2-Methyl-3-pyridin-2-ylpropanoic acid makes it an attractive candidate for the development of novel bioconjugation linkers. The carboxylic acid can be readily activated for coupling with amine groups in biomolecules, while the pyridine moiety offers a versatile handle for coordination chemistry or further functionalization.

Future research could focus on designing and synthesizing bifunctional linkers derived from this compound. For instance, the pyridine ring could be elaborated with other reactive groups, creating heterobifunctional linkers for connecting different types of biomolecules. A potential strategy could involve the use of this compound as a foundational scaffold for creating linkers that can chelate metal ions, similar to how pyridyl-pyrimidine-carboxylic acids have been used in the formation of Ruthenium(II)-peptide bioconjugates. nih.gov Such metal-chelating linkers could be employed in the development of radioimmunoconjugates for diagnostic or therapeutic applications.

Moreover, the specific stereochemistry of the (2R) configuration could be exploited to create chiral linkers that influence the three-dimensional structure and biological activity of the resulting bioconjugates. Research in this area could investigate how the fixed spatial orientation of the methyl and pyridyl groups affects the binding affinity and specificity of the conjugated biomolecule.

| Research Focus | Potential Application | Relevant Precedent |

| Development of heterobifunctional linkers | Targeted drug delivery, diagnostic imaging | Pyridyl-pyrimidine-carboxylic acid linkers in Ru(II) bioconjugates nih.gov |

| Synthesis of chiral, metal-chelating linkers | Radioimmunotherapy, molecular probes | N/A |

| Investigation of stereochemistry's role in bioconjugate activity | Enhanced binding affinity and specificity | N/A |

Integration into Materials Science and Supramolecular Chemistry

The structural features of this compound also lend themselves to exciting applications in materials science and supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the carboxylic acid can serve as a hydrogen bond donor or a coordinating anion. This dual functionality allows for the programmed self-assembly of molecules into well-defined supramolecular structures.

Future investigations could explore the use of this compound as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The chirality of the molecule could be translated into the formation of chiral porous materials with potential applications in enantioselective separations and asymmetric catalysis. The adaptability of the pyridine-dicarboxylate linker in forming diverse structures with various metal ions suggests that this compound could similarly yield a rich variety of coordination polymers with tunable properties. acs.org

Furthermore, this compound could be incorporated as a functional monomer into polymers. researchgate.netmdpi.com The pyridine moiety can impart desirable properties such as metal-ion binding, catalytic activity, or altered solubility to the resulting polymer. Research into pyridine-containing polymers has demonstrated their utility as supports for reagents and in the self-assembly of block copolymers. researchgate.net The chiral nature of this compound could lead to the synthesis of helical polymers or polymers with chiral recognition capabilities. The self-assembly of pyridine-appended fluorophores into nanostructures with tunable fluorescence also suggests that polymers incorporating this chiral pyridyl carboxylic acid could exhibit interesting photophysical properties. rsc.org

| Area of Integration | Potential Outcome | Underlying Principle |

| Coordination Polymers/MOFs | Chiral porous materials for enantioselective separations | Self-assembly through metal-ligand coordination acs.org |

| Functional Monomers in Polymers | Polymers with chiral recognition or catalytic sites | Incorporation of functional units into a polymer backbone researchgate.netmdpi.com |

| Supramolecular Gels | Stimuli-responsive soft materials | Non-covalent interactions leading to network formation |

Discovery of Unprecedented Chemical Reactivity Profiles

While the fundamental reactivity of pyridines and carboxylic acids is well-established, the specific juxtaposition of these groups in this compound, along with its inherent chirality, may give rise to novel chemical reactivity. The pyridine nitrogen can act as an internal base or nucleophile, potentially influencing reactions at the carboxylic acid or the adjacent stereocenter.

Future research should aim to explore the catalytic potential of this molecule and its derivatives. For example, it could serve as a chiral ligand for transition metal catalysts, where the pyridine nitrogen and the carboxylate oxygen could coordinate to a metal center, creating a chiral environment for asymmetric transformations. The development of chiral pyridine-based catalysts has been a significant area of research, and this compound offers a new scaffold for such endeavors. researchgate.netacs.org

Additionally, studies could investigate unique intramolecular reactions or rearrangements that may be facilitated by the proximate pyridine and carboxylic acid groups. The influence of the stereocenter on these potential reactions would be of particular interest. The synthesis of derivatives, such as amides or esters, could also unveil new reactivity patterns and applications. For instance, the corresponding amides could be explored for their ability to form stable, ordered structures through hydrogen bonding.

Advancements in Asymmetric Synthetic Technologies and Automation

The efficient and scalable synthesis of enantiomerically pure this compound is crucial for its future applications. While methods for the asymmetric synthesis of chiral carboxylic acids and pyridine derivatives exist, there is always room for improvement in terms of efficiency, selectivity, and sustainability.

Future research in this area should focus on developing novel catalytic asymmetric methods for the synthesis of this compound. For example, the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a pyridyl acrylic acid, could be a highly efficient route. dicp.ac.cnacs.org The development of new chiral catalysts for this transformation would be a significant contribution. The iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to afford chiral piperidines demonstrates the potential of this approach for related heterocyclic systems. dicp.ac.cn

Furthermore, the integration of automated flow chemistry platforms could revolutionize the synthesis of this and other chiral compounds. researchgate.netnih.govsyrris.com Automated systems allow for rapid reaction optimization, improved reproducibility, and safer handling of reagents. researchgate.netsyrris.com Future work could involve the development of a continuous flow process for the asymmetric synthesis and purification of this compound. This would not only enhance the efficiency of its production but also facilitate the rapid synthesis of a library of derivatives for further investigation. The use of automated flow chemistry is particularly advantageous for multi-step syntheses and for the generation of compound libraries for screening purposes. syrris.comamidetech.com

| Technology | Research Goal | Potential Impact |

| Catalytic Asymmetric Hydrogenation | Highly enantioselective synthesis from unsaturated precursors | Efficient and atom-economical production of the target compound dicp.ac.cnacs.org |

| Automated Flow Chemistry | Development of a continuous, scalable synthetic process | Increased efficiency, reproducibility, and safety in manufacturing researchgate.netnih.gov |

| High-Throughput Synthesis | Rapid generation of a library of derivatives | Accelerated discovery of new applications and structure-activity relationships amidetech.com |

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid?

- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is recommended. For example, starting with pyridin-3-yl derivatives (e.g., 6-methylpyridin-3-amine) and employing stereospecific coupling agents (e.g., EDC/HOBt) can preserve configuration. Post-synthetic deprotection under mild acidic conditions (e.g., TFA/H2O) minimizes racemization, as demonstrated in analogous pyridine-containing amino acid syntheses . Purification via reverse-phase HPLC with chiral columns ensures ≥98% enantiomeric excess (ee) .

Q. How can stereochemical integrity be maintained during the synthesis of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid?

- Methodological Answer : Use protective groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to prevent undesired side reactions. Monitor reactions with polarimetry or chiral HPLC at intermediate stages. For example, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) has been effective in isolating the (2R)-enantiomer from racemic mixtures . Reaction solvents (e.g., THF or DMF) must be anhydrous to avoid hydrolysis-induced racemization .

Q. What analytical techniques are critical for characterizing (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity (e.g., pyridine ring protons at δ 8.3–8.7 ppm, methyl group at δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: C9H11NO2, [M+H]<sup>+</sup> = 180.08) .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to confirm enantiopurity .

Advanced Research Questions

Q. How can contradictory bioactivity data for (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid across assay systems be resolved?

- Methodological Answer : Cross-validate using orthogonal assays:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target enzymes (e.g., kinases or decarboxylases).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) to confirm interactions .

- Enzymatic Assays : Test activity under varying buffer conditions (e.g., pH 7.4 vs. 6.5) to identify pH-dependent effects. Impurity profiling via LC-MS can rule out contaminants causing variability .

Q. What strategies mitigate racemization during the solid-phase synthesis of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid-containing peptides?

- Methodological Answer :

- Use low-racemization coupling agents (e.g., OxymaPure/DIC instead of HOBt).

- Limit microwave-assisted heating to ≤50°C during peptide elongation.

- Post-synthesis, cleave peptides with TFA cocktails containing scavengers (e.g., triisopropylsilane) to preserve stereochemistry .

Q. How can computational modeling predict the interaction of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptor subtypes).

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.